(R)-PHA533533

Description

Properties

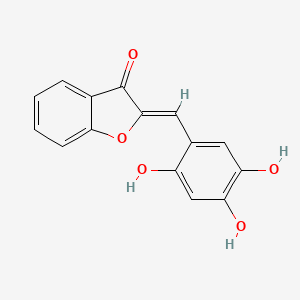

Molecular Formula |

C15H10O5 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C15H10O5/c16-10-7-12(18)11(17)5-8(10)6-14-15(19)9-3-1-2-4-13(9)20-14/h1-7,16-18H/b14-6- |

InChI Key |

VVYKSKJYFAOSBP-NSIKDUERSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3O)O)O)/O2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3O)O)O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (R)-PHA533533: The Inactive Enantiomer in UBE3A Unsilencing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and known properties of (R)-PHA533533. While its enantiomer, (S)-PHA533533, has been identified as a potent small molecule for unsilencing the paternal UBE3A gene—a promising therapeutic strategy for Angelman syndrome—this compound serves as the crucial inactive control in these studies. This document consolidates available data on its chemical identity, physicochemical properties, and its role in elucidating the stereospecific mechanism of UBE3A reactivation. Detailed experimental contexts and relevant signaling pathways are also presented to support further research and development in this area.

Chemical Structure and Properties

This compound, systematically named (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide, is a chiral molecule. Its chemical structure is characterized by a central propanamide core linking a phenyl-pyrrolidinone moiety and a cyclopropyl-pyrazole group. The stereochemistry at the chiral center of the propanamide is in the (R) configuration.

Chemical Structure

IUPAC Name: (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide[1]

Canonical SMILES: C--INVALID-LINK--C(=O)NC3=NNC(=C3)C4CC4[1]

InChI Key: UAOIPNOTWOYAMU-GFCCVEGCSA-N[1]

Physicochemical Properties

Limited specific experimental data for the physicochemical properties of this compound is publicly available. The table below summarizes the known and predicted properties for both (R)- and (S)-enantiomers for comparative purposes. The data for the (S)-enantiomer is more extensive due to its biological activity.

| Property | This compound | (S)-PHA533533 | Reference |

| Molecular Formula | C₁₉H₂₂N₄O₂ | C₁₉H₂₂N₄O₂ | [1] |

| Molecular Weight | 338.41 g/mol | 338.41 g/mol | [1] |

| CAS Number | 437982-90-6 | 437982-89-3 | [1] |

| XLogP3 | 1.9 | Not Specified | [1] |

| Hydrogen Bond Donor Count | 2 | Not Specified | [1] |

| Hydrogen Bond Acceptor Count | 4 | Not Specified | [1] |

| Solubility | Not Specified | ≥ 2.5 mg/mL in various formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [2] |

| Storage | Solid Powder: -20°C for 12 Months; 4°C for 6 Months. In Solvent: -80°C for 6 Months; -20°C for 6 Months. | Solid Powder: -20°C for 12 Months; 4°C for 6 Months. In Solvent: -80°C for 6 Months; -20°C for 1 Month (protect from light). | [2] |

Biological Inactivity and Role as a Control

This compound has been demonstrated to be the inactive enantiomer in the context of unsilencing the paternal Ube3a gene. In studies investigating potential treatments for Angelman syndrome, the (S)-enantiomer, (S)-PHA533533, effectively increases paternal UBE3A protein levels, while the (R)-enantiomer shows no such activity at similar concentrations.[3][4] This stereospecificity is crucial as it suggests a specific biological target and mechanism of action for the (S)-enantiomer. This compound is therefore an essential tool for researchers as a negative control to ensure that the observed effects of the (S)-enantiomer are not due to off-target or non-specific interactions.

Mechanism of Action of the Active Enantiomer, (S)-PHA533533

The therapeutic potential of (S)-PHA533533 for Angelman syndrome lies in its ability to reactivate the paternally inherited UBE3A allele, which is normally silenced in neurons.[5][6] This silencing is mediated by a long non-coding RNA known as the UBE3A antisense transcript (Ube3a-ATS).[5][6]

(S)-PHA533533 acts by downregulating the Ube3a-ATS.[5][7] The reduction in Ube3a-ATS levels relieves the transcriptional interference on the paternal Ube3a gene, allowing for its expression and the subsequent production of UBE3A protein.[5][7] Importantly, this mechanism has been shown to be independent of the previously hypothesized targets for this chemical scaffold, namely cyclin-dependent kinase 2 (CDK2), cyclin-dependent kinase 5 (CDK5), and topoisomerase 1 (TOP1).[7][8]

Signaling Pathway Diagram

Caption: Mechanism of UBE3A unsilencing by (S)-PHA533533.

Experimental Protocols & Workflows

In Vitro UBE3A Unsilencing Assay in Primary Neurons

This experiment is designed to assess the ability of compounds to reactivate the paternal Ube3a gene in a cellular model of Angelman syndrome.

Methodology Overview:

-

Primary Neuron Culture: Cortical neurons are isolated from embryonic mice that carry a Ube3a-YFP reporter on the paternal allele. These neurons are then cultured in vitro.

-

Compound Treatment: The cultured neurons are treated with various compounds, including (S)-PHA533533 as the test article, this compound as the negative control, and a vehicle control (e.g., DMSO). A positive control, such as topotecan, may also be included. Typical treatment concentrations are around 1 µM for 72 hours.[3][4]

-

Analysis of Ube3a-YFP Expression: The expression of the Ube3a-YFP reporter is quantified. This can be done through immunofluorescence microscopy to visualize YFP-positive neurons or through quantitative methods like high-content imaging to measure fluorescence intensity.[3]

-

Cytotoxicity Assessment: Concurrent assays are performed to measure the viability of the neurons after compound treatment to ensure that the observed effects are not due to toxicity.[4]

Caption: Workflow for in vitro UBE3A unsilencing assay.

Gene and Protein Expression Analysis

To confirm the mechanism of action, the levels of Ube3a-ATS, Ube3a mRNA, and UBE3A protein are measured following treatment.

Methodology Overview:

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the treated primary neurons. qRT-PCR is then performed to quantify the relative expression levels of Ube3a-ATS and Ube3a mRNA. A housekeeping gene is used for normalization.

-

Western Blotting: Protein lysates are collected from the treated neurons. Western blotting is performed using an antibody specific to UBE3A to determine the protein levels. A loading control (e.g., β-actin) is used for normalization.

Caption: Workflow for gene and protein expression analysis.

Conclusion

This compound is a critical chemical tool in the research and development of potential therapeutics for Angelman syndrome. Its established biological inactivity, in stark contrast to its (S)-enantiomer, underscores the high degree of stereospecificity required for the unsilencing of the paternal UBE3A gene. As such, this compound is indispensable as a negative control in experimental assays designed to validate the efficacy and mechanism of action of UBE3A unsilencers. Further elucidation of the precise molecular interactions of the active (S)-enantiomer will be greatly aided by the continued use of this compound in comparative studies. While detailed physicochemical and synthesis data for the (R)-enantiomer remain limited, its role in advancing our understanding of Angelman syndrome therapeutics is undeniable.

References

- 1. Buy (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | 437982-90-6 [smolecule.com]

- 2. UBE3A expression during early postnatal brain development is required for proper dorsomedial striatal maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ube3a-ATS is an atypical RNA polymerase II transcript that represses the paternal expression of Ube3a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Localization of human UBE3A isoform 3 is highly sensitive to amino acid substitutions at p.Met21 position - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

Unraveling the Dual Mechanisms of PHA533533 Enantiomers in Neuronal Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound PHA533533 has recently emerged as a molecule of significant interest in neuroscience and drug development. However, its mechanism of action in neurons is complex and critically dependent on its stereochemistry. This technical guide provides a comprehensive overview of the distinct mechanisms of action of the (R)- and (S)-enantiomers of PHA533533. While the (R)-enantiomer is understood to function as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), recent groundbreaking research has identified a novel and distinct mechanism for the (S)-enantiomer related to the regulation of UBE3A gene expression, with profound implications for neurodevelopmental disorders such as Angelman syndrome.

This guide will delineate these two pathways, presenting available quantitative data, detailed experimental protocols for key assays, and signaling pathway diagrams to facilitate a deeper understanding for research and development professionals.

Part 1: (R)-PHA533533 as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions associated with cognition and memory, is a key therapeutic target for various neurological and psychiatric disorders. Positive allosteric modulators of the α7 nAChR are compounds that bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to an agonist.

Mechanism of Action: α7 nAChR Positive Allosteric Modulation

Positive allosteric modulators of the α7 nAChR enhance the function of the receptor in the presence of an agonist like acetylcholine. This enhancement can manifest as an increase in the peak current amplitude, a prolongation of the channel open time, and a slowing of desensitization. These effects ultimately lead to an increased influx of cations, primarily Ca2+, into the neuron. This modulation of Ca2+ signaling can, in turn, influence a variety of downstream cellular processes, including neurotransmitter release and gene expression, which are crucial for synaptic plasticity and cognitive function.

Experimental Protocols for Assessing α7 nAChR PAM Activity

This technique is a gold standard for characterizing the activity of ion channel modulators.

-

Objective: To measure the potentiation of acetylcholine-evoked currents by this compound at α7 nAChRs.

-

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR subunit. Oocytes are then incubated for 2-5 days to allow for receptor expression.

-

Recording: Oocytes are placed in a recording chamber and perfused with a standard saline solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The holding potential is typically set to -60 mV.

-

Agonist Application: A sub-maximal concentration of acetylcholine (e.g., EC20) is applied to elicit a baseline current response.

-

PAM Application: The oocyte is pre-incubated with varying concentrations of this compound for a defined period, followed by co-application with the same EC20 concentration of acetylcholine.

-

Data Analysis: The peak amplitude and decay kinetics of the acetylcholine-evoked currents in the absence and presence of this compound are measured. The potentiation is calculated as the percentage increase in the peak current amplitude. EC50 and Emax values for potentiation can be determined from concentration-response curves.

-

Part 2: (S)-PHA533533 - A Novel Mechanism of Paternal UBE3A Unsilencing

Recent research has unveiled a novel mechanism of action for the (S)-enantiomer of PHA533533, which is distinct from its role as a CDK2/5 inhibitor.[1] In neurons, the paternal copy of the UBE3A gene is typically silenced by a long non-coding antisense transcript (Ube3a-ATS). In Angelman syndrome, the maternal copy of UBE3A is lost or mutated, leading to a deficiency of the UBE3A protein. (S)-PHA533533 has been shown to downregulate Ube3a-ATS, thereby unsilencing the paternal UBE3A allele and restoring UBE3A protein levels.[2]

Mechanism of Action: Downregulation of Ube3a-ATS and Paternal UBE3A Reactivation

(S)-PHA533533 acts to reduce the levels of the Ube3a-ATS transcript. The precise molecular target through which it mediates this effect is still under investigation, but it has been shown to be independent of its known targets CDK2 and CDK5.[1] The reduction in Ube3a-ATS relieves the transcriptional silencing of the paternal UBE3A gene, allowing for the production of UBE3A mRNA and subsequently the UBE3A protein from the previously dormant paternal allele. This restoration of UBE3A protein in neurons holds significant therapeutic potential for Angelman syndrome.[2]

Quantitative Data for (S)-PHA533533

The following tables summarize the in vitro pharmacological profile of (S)-PHA533533 in unsilencing paternal UBE3A.

| Compound | Cell Type | Parameter | Value | Reference |

| (S)-PHA533533 | Mouse Primary Neurons | EC₅₀ (UBE3A Unsilencing) | 0.54 µM | [3] |

| Eₘₐₓ (UBE3A Unsilencing) | 80% | [3] | ||

| CC₅₀ (Cytotoxicity) | >10 µM | [3] | ||

| (S)-PHA533533 | Human AS iPSC-derived Neurons | IC₅₀ (UBE3A-ATS Reduction) | 0.42 µM | [1] |

| EC₅₀ (UBE3A Unsilencing) | 0.59 µM | [1] | ||

| CC₅₀ (Cytotoxicity) | 4.9 µM | [1] |

Experimental Protocols for Assessing UBE3A Unsilencing

-

Objective: To quantify the change in Ube3a-ATS and UBE3A mRNA levels in neurons following treatment with (S)-PHA533533.

-

Methodology:

-

Cell Culture and Treatment: Primary cortical neurons from Angelman syndrome model mice (e.g., Ube3am-/p+) are cultured. Neurons are treated with (S)-PHA533533 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

RNA Extraction: Total RNA is extracted from the cultured neurons using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and random primers.

-

qPCR: The relative abundance of Ube3a-ATS and UBE3A transcripts is quantified using SYBR Green or TaqMan-based qPCR. Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH).

-

Data Analysis: The fold change in gene expression in treated samples relative to control samples is calculated using the ΔΔCt method.

-

-

Objective: To determine the levels of UBE3A protein in neurons after treatment with (S)-PHA533533.

-

Methodology:

-

Cell Lysis: Following treatment, cultured neurons are lysed in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for UBE3A, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Data Analysis: The intensity of the UBE3A band is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

-

Conclusion

The pharmacology of PHA533533 in neurons is a compelling example of stereospecificity, with the (R)- and (S)-enantiomers exhibiting distinct mechanisms of action. While this compound is posited to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, a therapeutic strategy with potential for cognitive enhancement, the recent discovery of (S)-PHA533533's ability to unsilence the paternal UBE3A gene opens a novel and promising avenue for the treatment of Angelman syndrome. This guide provides a foundational understanding of these dual mechanisms, offering researchers and drug developers the necessary technical details to inform their future investigations into this fascinating class of molecules. Further research is warranted to fully elucidate the molecular targets and downstream pathways of both enantiomers to harness their full therapeutic potential.

References

(R)-PHA533533: A Technical Overview of its Discovery and Synthesis

(R)-PHA533533 is a chiral small molecule that has been investigated for its role as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological characterization, with a focus on its core scientific attributes for researchers, scientists, and drug development professionals.

Initially explored for its potential in oncology, the racemic mixture of PHA533533 was identified as an inhibitor of CDK2, a key regulator of the cell cycle.[1] Subsequent research into its enantiomers revealed distinct biological activities, with the (S)-enantiomer recently gaining attention for its ability to unsilence the paternal UBE3A gene, a potential therapeutic strategy for Angelman syndrome.[2] In this context, this compound was characterized as the inactive enantiomer.[3]

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide[4] |

| CAS Number | 437982-90-6[4] |

| Molecular Formula | C₁₉H₂₂N₄O₂[4] |

| Molecular Weight | 338.4 g/mol [4] |

| Canonical SMILES | CC(C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4[4] |

| Isomeric SMILES | C--INVALID-LINK--C(=O)NC3=NNC(=C3)C4CC4[4] |

Synthesis

While a detailed, step-by-step stereoselective synthesis for this compound is not publicly available in the reviewed literature, the general synthesis of pyrazole-based CDK2 inhibitors has been described.[5][6] A patent for PHA533533 indicates that the synthesis has been previously described, suggesting it can be found in related chemical literature or the patent's supporting documents.[7] The synthesis of related N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide derivatives has also been documented.[8] For enantiomer-specific synthesis, methods such as chiral separation of the racemic mixture using chiral high-performance liquid chromatography (HPLC) or stereoselective synthesis routes are commonly employed.[9][10][11]

Biological Activity

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Role in Ube3a Unsilencing

In the context of Angelman syndrome research, this compound was found to be inactive in unsilencing the paternal UBE3A gene, in contrast to its (S)-enantiomer.[3] The following table summarizes the pharmacological data for both enantiomers in a paternal Ube3a-YFP unsilencing assay.

| Compound | CC50 (μM) | EC50 (μM) | EMAX (%) |

| This compound | >10 | N/A | <10 |

| (S)-PHA533533 | >10 | 0.47 | 85 |

Data from in vitro studies on mouse primary neurons.[2]

Signaling Pathways

CDK2 Inhibition Pathway

As a CDK2 inhibitor, PHA533533 is expected to interfere with the cell cycle regulation pathway. The diagram below illustrates the general mechanism of CDK2 in cell cycle progression.

Figure 1. Simplified CDK2 signaling pathway in cell cycle progression.

Ube3a Antisense Transcript Regulation Pathway

The (S)-enantiomer of PHA533533 has been shown to unsilence the paternal UBE3A gene by downregulating the Ube3a antisense transcript (Ube3a-ATS). The following diagram illustrates this proposed mechanism.

Figure 2. Proposed mechanism of paternal Ube3a unsilencing by (S)-PHA533533.

Experimental Protocols

CDK2 Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK2.

Workflow:

Figure 3. General workflow for a CDK2 kinase inhibition assay.

Materials:

-

Recombinant human CDK2/Cyclin A enzyme

-

Kinase assay buffer

-

ATP

-

CDK substrate (e.g., Histone H1 or a peptide substrate)

-

This compound

-

Kinase detection reagent (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare the kinase reaction buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a microplate, add the CDK2/Cyclin A enzyme, the substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16][17]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Workflow:

Figure 4. Workflow for a cell viability (MTT) assay.

Materials:

-

Mammalian cell line

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.[5][6][18][19]

Quantitative Real-Time PCR (qRT-PCR) for Ube3a-ATS

This protocol is used to quantify the expression level of the Ube3a antisense transcript.

Workflow:

References

- 1. PHA-533533 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | 437982-90-6 [smolecule.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. WO2021011802A1 - Methods and compositions for unsilencing imprinted genes - Google Patents [patents.google.com]

- 8. N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide | C13H13N3O | CID 449088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 11. mcgill.ca [mcgill.ca]

- 12. mdpi.com [mdpi.com]

- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. MTT (Assay protocol [protocols.io]

- 19. broadpharm.com [broadpharm.com]

(R)-PHA533533 as a Negative Control for UBE3A Unsilencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelman syndrome (AS) is a severe neurodevelopmental disorder characterized by the loss of function of the maternally inherited UBE3A gene.[1] In neurons, the paternal copy of UBE3A is silenced by a long non-coding antisense transcript (UBE3A-ATS).[1][2] A promising therapeutic strategy for AS is to "unsilence" the paternal UBE3A allele to restore UBE3A protein levels. Small molecules that can achieve this unsilencing are of significant interest. (S)-PHA533533 has been identified as a potent small molecule that unsilences paternal UBE3A by downregulating UBE3A-ATS.[1][3] Crucially, this activity is stereospecific, with the (R)-enantiomer, (R)-PHA533533, demonstrating a significant loss of activity and therefore serving as an ideal negative control in experimental settings.[1] This technical guide provides an in-depth overview of the use of this compound as a negative control, including quantitative data, detailed experimental protocols, and relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data comparing the activity of (S)-PHA533533 and its inactive enantiomer, this compound, in UBE3A unsilencing assays.

| Compound | Target | Assay System | Efficacy (Emax) | Potency (EC50) | Cytotoxicity (CC50) | Reference |

| (S)-PHA533533 | Paternal UBE3A Unsilencing | Mouse Primary Neurons | 80% | 0.54 µM | >10 µM | [4] |

| This compound | Paternal UBE3A Unsilencing | Mouse Primary Neurons | Not Active | Not Determined | >10 µM | [1] |

| (S)-PHA533533 | Paternal UBE3A Unsilencing | Human AS Patient-derived Neurons | Not Determined | 0.59 µM | Not Determined | [4] |

| (S)-PHA533533 | UBE3A-ATS Downregulation | Human AS Patient-derived Neurons | Not Determined | IC50 = 0.42 µM | Not Determined | [4] |

Signaling Pathways and Experimental Workflows

UBE3A Silencing and Unsilencing Mechanism

The paternal allele of UBE3A is silenced in neurons through a process of transcriptional interference mediated by the UBE3A antisense transcript (UBE3A-ATS).[2] The active compound, (S)-PHA533533, downregulates UBE3A-ATS, thereby relieving this transcriptional interference and allowing for the expression of the paternal UBE3A protein.

Caption: Mechanism of UBE3A silencing by UBE3A-ATS and its reversal by (S)-PHA533533.

Experimental Workflow for UBE3A Unsilencing Assay

A typical workflow to assess the activity of compounds on UBE3A unsilencing involves treating primary neurons derived from Angelman syndrome model mice with the test compounds and then measuring the expression of UBE3A.

Caption: General experimental workflow for testing UBE3A unsilencing compounds.

Experimental Protocols

Primary Neuron Culture

-

Source: Cerebral cortices from E15.5 embryos of Angelman syndrome model mice (e.g., Ube3am-/p+).[5]

-

Dissociation: Dissect cortices in Leibovitz's L-15 Medium and rinse with HBSS.[5]

-

Plating: Plate dissociated neurons on poly-D-lysine coated plates or coverslips.

-

Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Maintenance: Maintain cultures at 37°C in a humidified incubator with 5% CO2. Replace half of the medium every 3-4 days.

Compound Treatment

-

Preparation: Dissolve (S)-PHA533533 and this compound in DMSO to prepare stock solutions.

-

Treatment: On day in vitro (DIV) 7, treat neurons with the following:

-

Incubation: Incubate the treated neurons for 72 hours.[6]

Immunocytochemistry (ICC) for UBE3A-YFP

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]

-

Permeabilization: Permeabilize cells with 0.25-0.5% Triton X-100 in PBS for 10 minutes.[7]

-

Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.[7][8]

-

Primary Antibody: Incubate with primary antibody against GFP (to detect UBE3A-YFP) overnight at 4°C. A typical dilution for a mouse anti-UBE3A antibody is 1:1000.[9][10]

-

Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature, protected from light.[8]

-

Counterstaining: Stain nuclei with DAPI.[1]

-

Imaging: Acquire images using a fluorescence microscope.

Western Blot for UBE3A Protein

-

Lysis: Lyse neuronal cells in RIPA buffer supplemented with protease inhibitors.[11]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.

-

Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody: Incubate the membrane with a primary antibody against UBE3A (e.g., mouse anti-UBE3A, 1:1000 dilution) overnight at 4°C.[9][12][13]

-

Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP, 1:10,000) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Loading Control: Probe for a loading control such as β-actin or GAPDH.

Quantitative RT-PCR (qRT-PCR) for Ube3a-ATS and Ube3a mRNA

-

RNA Extraction: Isolate total RNA from neuronal cultures using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.

-

qPCR Primers:

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix.

-

Cycling Conditions: A typical protocol includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[16]

-

Analysis: Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.

Cytotoxicity Assay

-

Method: A common method to assess cytotoxicity is the LDH (lactate dehydrogenase) release assay or the MTT assay.[17][18]

-

Procedure (LDH Assay):

-

Culture primary neurons in a 96-well plate.

-

Treat cells with a range of concentrations of this compound and (S)-PHA533533. Include a vehicle control and a positive control for maximal LDH release (e.g., cell lysis buffer).

-

After the desired incubation period (e.g., 24-72 hours), collect the culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cytotoxicity relative to the positive control.

-

Conclusion

This compound serves as an essential negative control for in vitro studies of UBE3A unsilencing. Its stereospecific inactivity, in contrast to the potent activity of (S)-PHA533533, allows for the definitive attribution of observed UBE3A unsilencing to the specific pharmacological action of the (S)-enantiomer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of Angelman syndrome therapeutics, facilitating the rigorous evaluation of potential drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-PHA533533 | Ube3a unsilencer | Probechem Biochemicals [probechem.com]

- 5. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Abundance and localization of human UBE3A protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Tissue-specific Variation of Ube3a Protein Expression in Rodents and in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The subcellular organization of UBE3A in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. Localization of human UBE3A isoform 3 is highly sensitive to amino acid substitutions at p.Met21 position - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Delayed loss of UBE3A reduces the expression of Angelman syndrome-associated phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Maternal disruption of Ube3a leads to increased expression of Ube3a-ATS in trans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. origene.com [origene.com]

- 16. alliedacademies.org [alliedacademies.org]

- 17. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereospecific Inactivity of (R)-PHA533533 in Paternal UBE3A Reactivation

A Technical Guide for Researchers in Neurodevelopmental Disorders and Drug Discovery

Abstract

This technical guide provides an in-depth examination of the biological inactivity of the (R)-enantiomer of PHA533533, a small molecule identified as a potential therapeutic for Angelman syndrome. While its stereoisomer, (S)-PHA533533, effectively unsilences the paternal UBE3A allele by downregulating the antisense transcript, UBE3A-ATS, the (R)-enantiomer demonstrates a significant lack of efficacy. This document consolidates key quantitative data, details relevant experimental protocols, and presents visual diagrams of the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in neurobiology and drug development.

Introduction: The Promise of Paternal UBE3A Unsilencing for Angelman Syndrome

Angelman syndrome (AS) is a severe neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene.[1] In neurons, the paternal copy of UBE3A is epigenetically silenced by a long non-coding RNA, the UBE3A antisense transcript (UBE3A-ATS).[1] A promising therapeutic strategy for AS is to reactivate the dormant paternal UBE3A allele. Recent research has identified (S)-PHA533533 as a small molecule capable of achieving this by downregulating UBE3A-ATS, leading to the production of UBE3A protein from the paternal gene.[1][2] However, this biological activity is highly stereospecific, with the (R)-enantiomer, (R)-PHA533533, being largely inactive.[2] Understanding the molecular basis for this stereospecificity is crucial for the development of effective and safe therapeutics for Angelman syndrome.

Quantitative Pharmacological Profile of PHA533533 Enantiomers

The differential activity of the (S) and (R) enantiomers of PHA533533 has been quantitatively characterized in vitro using primary neurons derived from mouse models of Angelman syndrome. The following table summarizes the key pharmacological parameters, highlighting the stark contrast in the efficacy of the two stereoisomers in unsilencing paternal Ube3a-YFP, a reporter for paternal UBE3A expression.

| Compound | CC50 (μM) | EC50 (μM) | EMAX (% of Topotecan) |

| (S)-PHA533533 | 2.5 ± 0.2 | 0.21 ± 0.02 | 100 ± 5 |

| This compound | 3.1 ± 0.4 | >10 | Not aoolicable |

-

CC50: 50% cytotoxic concentration.

-

EC50: 50% effective concentration for paternal Ube3a-YFP unsilencing.

-

EMAX: Maximum efficacy relative to the positive control, topotecan.

-

Data is presented as mean ± SEM.

The data clearly indicates that while both enantiomers exhibit similar cytotoxicity, only the (S)-enantiomer shows potent activity in unsilencing the paternal UBE3A allele, with an EC50 in the sub-micromolar range. In contrast, the (R)-enantiomer is essentially inactive, with an EC50 value greater than 10 µM.[3]

Experimental Protocols

This section outlines the key experimental methodologies employed to investigate the biological activity of PHA533533 enantiomers.

Primary Neuronal Culture and Compound Treatment

Primary cortical neurons are isolated from neonatal Angelman syndrome model mice (e.g., Ube3am-/p+) and cultured in appropriate media. The neurons are allowed to mature in vitro before being treated with various concentrations of (S)-PHA533533, this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., topotecan). The treatment duration is typically 72 hours.[4]

Paternal UBE3A Unsilencing Assay (Immunofluorescence)

This assay quantifies the reactivation of the paternal UBE3A allele.

-

Cell Fixation and Permeabilization: After compound treatment, neurons are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

-

Immunostaining: The cells are incubated with a primary antibody specific for UBE3A or a reporter protein (e.g., YFP) followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging and Analysis: Images are acquired using a high-content imaging system or a fluorescence microscope. The fluorescence intensity of the UBE3A/reporter signal is quantified and normalized to the number of cells (DAPI-stained nuclei).

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA levels of Ube3a and Ube3a-ATS.

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from treated neurons, and cDNA is synthesized using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using primers specific for Ube3a, Ube3a-ATS, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression levels are calculated using the ΔΔCt method.

Western Blotting

Western blotting is employed to detect the levels of UBE3A protein.

-

Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody against UBE3A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Cytotoxicity Assay (MTT or LDH Assay)

These assays assess the effect of the compounds on cell viability.

-

MTT Assay: Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. An increase in LDH activity in the medium indicates a loss of cell membrane integrity and cytotoxicity.

Topoisomerase I (TOP1) DNA Relaxation Assay

This assay determines if the compounds inhibit the activity of TOP1.

-

Reaction Setup: Supercoiled plasmid DNA is incubated with human TOP1 enzyme in the presence of various concentrations of the test compounds or a known TOP1 inhibitor (e.g., topotecan).

-

Agarose (B213101) Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.

-

Analysis: Inhibition of TOP1 activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. Studies have shown that neither (S)- nor this compound inhibit TOP1.[5]

Visualizing the Biological Context

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows relevant to the investigation of this compound's inactivity.

Figure 1: Signaling pathway of paternal UBE3A silencing and reactivation.

Figure 2: Experimental workflow for evaluating PHA533533 enantiomers.

Conclusion

The biological inactivity of this compound in the context of paternal UBE3A unsilencing is a clear demonstration of the high degree of stereospecificity required for therapeutic intervention at this locus. The quantitative data and experimental findings summarized in this guide underscore that while (S)-PHA533533 holds significant promise as a lead compound for the treatment of Angelman syndrome, its (R)-enantiomer is ineffective. This highlights the critical importance of chiral purity in the development of small molecule therapeutics targeting the epigenetic regulation of gene expression. Further investigation into the structural basis of this stereospecific interaction will be invaluable for the design of next-generation therapeutics for Angelman syndrome and other neurodevelopmental disorders.

References

(R)-PHA533533 vs (S)-PHA533533 enantiomer differences

An In-Depth Technical Guide to the Enantiomeric Differences of (R)- and (S)-PHA533533 For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA533533 is a chiral molecule that was initially investigated as a cyclin-dependent kinase 2 (CDK2) inhibitor with potential applications in oncology.[1] However, recent groundbreaking research has unveiled a novel and highly specific biological activity for one of its enantiomers, (S)-PHA533533. This compound has been identified as a potent small molecule that can "unsilence" the paternally inherited copy of the UBE3A gene.[2][3] This activity holds significant therapeutic promise for Angelman syndrome (AS), a severe neurodevelopmental disorder caused by the loss of function of the maternal UBE3A allele.[3][4] In mature neurons, the paternal UBE3A allele is epigenetically silenced by a long non-coding antisense transcript (UBE3A-ATS), leading to a near-complete absence of UBE3A protein when the maternal allele is lost.[2][4]

This guide provides a detailed comparison of the (R)- and (S)-enantiomers of PHA533533, focusing on their differential biological activities, the underlying mechanism of action for the active enantiomer, and the experimental protocols used for their characterization.

Core Enantiomer Differences: (S)-PHA533533 as the Active Moiety

The primary and most significant difference between the two enantiomers lies in their effect on paternal UBE3A expression. (S)-PHA533533 is the active enantiomer that effectively unsilences the paternal UBE3A gene, while (R)-PHA533533 is inactive in this regard.[2][5] This enantiomer-specific activity has been demonstrated in primary cortical neurons derived from mouse models of Angelman syndrome and confirmed in neurons derived from AS patients.[2][3]

Quantitative Comparison of Biological Activity

The differential activity of the enantiomers in unsilencing paternal Ube3a has been quantified in vitro using a reporter mouse model expressing a YFP-tagged UBE3A from the paternal allele (Ube3am+/pYFP). The following table summarizes the key pharmacological parameters.

| Compound | Paternal Ube3a-YFP Unsilencing EC50 (µM) | Paternal Ube3a-YFP Unsilencing Emax (%) | Cytotoxicity CC50 (µM) |

| (S)-PHA533533 | 0.54 | ~80 | >10 |

| This compound | N/A (inactive) | N/A (inactive) | >10 |

Data sourced from in vitro studies on mouse primary neurons.[6]

Mechanism of Action: Downregulation of Ube3a-ATS

The unsilencing of paternal UBE3A by (S)-PHA533533 is achieved through a novel mechanism that is independent of its original targets, CDK2 and CDK5, and also distinct from topoisomerase 1 (TOP1) inhibition, another known mechanism for UBE3A unsilencing.[7] The key steps are as follows:

-

(S)-PHA533533 treatment leads to a significant reduction in the levels of the long non-coding RNA Ube3a-ATS.[2][8]

-

The downregulation of Ube3a-ATS relieves the transcriptional interference at the paternal Ube3a locus.[9]

-

This relief of interference allows for the transcription of the paternal Ube3a gene, leading to increased Ube3a mRNA levels.[2]

-

Subsequently, there is a significant increase in the production of functional UBE3A protein from the paternal allele.[2][8]

The (R)-enantiomer does not effectively downregulate Ube3a-ATS and therefore does not lead to the unsilencing of paternal Ube3a.[10]

Caption: Mechanism of paternal UBE3A unsilencing by (S)-PHA533533.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the enantiomeric differences of PHA533533.

Paternal Ube3a-YFP Unsilencing Assay in Primary Neurons

This assay quantitatively measures the ability of a compound to unsilence the paternal Ube3a allele using immunofluorescence.

-

Cell Source: Primary cortical neurons are isolated from postnatal day 0-1 (P0-P1) pups of Ube3am+/pYFP reporter mice. These mice express YFP-tagged UBE3A specifically from the paternal allele.

-

Procedure:

-

Neuron Culture: Dissociated cortical neurons are plated on poly-D-lysine coated plates or coverslips at a density of ~1.2 x 10^5 cells/cm². Cells are maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Compound Treatment: On day in vitro 7 (DIV7), neurons are treated with various concentrations of (S)-PHA533533, this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 0.3 µM topotecan). The treatment duration is typically 72 hours.

-

Immunofluorescence:

-

After treatment, cells are fixed with 4% paraformaldehyde (PFA) for 15 minutes.

-

Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking is performed with 5% normal goat serum in PBS for 1 hour.

-

Primary antibodies (e.g., anti-GFP to enhance the YFP signal and a neuronal marker like anti-MAP2) are incubated overnight at 4°C.

-

After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.

-

-

Imaging and Analysis:

-

Images are acquired using a high-content imaging system or a fluorescence microscope.

-

Automated image analysis software is used to identify neurons (MAP2-positive) and quantify the mean fluorescence intensity of the YFP signal within each neuron.

-

The percentage of YFP-positive neurons and the average fluorescence intensity are calculated relative to the vehicle control.

-

Dose-response curves are generated to determine EC50 and Emax values.

-

-

Quantitative RT-PCR for Ube3a-ATS and Ube3a mRNA

This protocol measures changes in the mRNA levels of the antisense transcript and the Ube3a gene itself.

-

Sample Source: Primary cortical neurons from Angelman syndrome model mice (e.g., Ube3am-/p+) are treated as described above.

-

Procedure:

-

RNA Extraction: Total RNA is extracted from the treated neurons using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher).

-

qPCR:

-

The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and specific primers for Ube3a-ATS, Ube3a, and a housekeeping gene (e.g., Gapdh) for normalization.

-

The reaction is run on a real-time PCR system.

-

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression levels to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Western Blot for UBE3A Protein Quantification

This method is used to confirm that changes in mRNA levels translate to changes in protein expression.

-

Sample Source: Protein lysates are prepared from treated primary neurons.

-

Procedure:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) per sample are separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

The membrane is incubated with a primary antibody against UBE3A overnight at 4°C.

-

A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.

-

-

Detection:

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Analysis: Densitometry is used to quantify the intensity of the UBE3A bands, which are then normalized to the loading control.

-

Caption: Workflow for characterizing PHA533533 enantiomer activity.

Pharmacological Profile and Future Directions

While the primary focus has been on the novel UBE3A activity, it is important to remember that (S)-PHA533533 was originally developed as a CDK2 inhibitor. The enantiomer-specific activity against CDK2 is less well-documented in the public domain compared to the UBE3A unsilencing effect.

A crucial aspect for therapeutic development is the ability of (S)-PHA533533 to act in the central nervous system. Studies have shown that peripheral administration of (S)-PHA533533 to Angelman syndrome model mice leads to widespread neuronal UBE3A expression in the brain, indicating that the compound can cross the blood-brain barrier.[2]

Future research will likely focus on elucidating the precise molecular target through which (S)-PHA533533 downregulates Ube3a-ATS. Furthermore, medicinal chemistry efforts may aim to optimize the potency, selectivity, and pharmacokinetic properties of (S)-PHA533533 to develop a clinical candidate for the treatment of Angelman syndrome.[11]

Conclusion

The case of (R)- and (S)-PHA533533 provides a stark example of stereospecificity in pharmacology. While the (R)-enantiomer is largely inactive, (S)-PHA533533 has emerged as a promising lead compound for Angelman syndrome due to its unique ability to unsilence the paternal UBE3A gene via a novel mechanism. The clear distinction in the biological activities of these enantiomers underscores the critical importance of chiral separation and single-enantiomer characterization in the drug development process. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate and validate such novel therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI Insight - Antisense oligonucleotide treatment rescues UBE3A expression and multiple phenotypes of an Angelman syndrome mouse model [insight.jci.org]

- 5. Pharmacokinetics of cyclophosphamide enantiomers in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

(R)-PHA533533: A Technical Overview of its Cyclin-Dependent Kinase 2 Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PHA533533 is the inactive enantiomer of (S)-PHA533533, a known inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression. Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the CDK2 inhibitory activity of this compound, including available quantitative data, detailed experimental protocols for assessing CDK2 activity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The available quantitative data for this compound's activity is limited, reflecting its designation as the inactive enantiomer. The primary data point is a cell-based IC50 value, which indicates the concentration at which the compound inhibits 50% of the activity in a cellular context, rather than against the isolated enzyme.

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | Cell-based Proliferation | A2780 (Human ovarian carcinoma) | 12200 | [Vendor Data] |

| (S)-PHA533533 | Cell-based Proliferation | A2780 (Human ovarian carcinoma) | 744 | [Vendor Data] |

Note: The IC50 value for this compound is from a cell-based assay and may not directly reflect its potency against the CDK2 enzyme in a biochemical assay.

CDK2 Signaling Pathway

CDK2 is a central regulator of the G1/S phase transition of the cell cycle. Its activation and subsequent phosphorylation of key substrates are critical for commitment to DNA replication.

G1/S Transition Signaling Pathway

Caption: CDK2 in the G1/S Transition Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CDK2 inhibitor activity.

In Vitro CDK2/Cyclin A Kinase Assay (Radiometric)

This assay measures the transfer of a radioactive phosphate (B84403) group from ATP to a substrate by the CDK2/Cyclin A complex.

1. Reagents and Materials:

-

Active CDK2/Cyclin A2 enzyme (e.g., Sigma-Aldrich, Cat. No. C0495)

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate: Histone H1 (1 mg/mL)

-

[γ-³²P]ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphocellulose P81 paper

-

1% Phosphoric acid

-

Scintillation counter

2. Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, active CDK2/Cyclin A2 enzyme, and the Histone H1 substrate.

-

Add varying concentrations of this compound or control vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

In Vitro CDK2/Cyclin E Kinase Assay (Luminescence-based)

This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

1. Reagents and Materials:

-

CDK2/Cyclin E1 Kinase Assay Kit (e.g., Promega, ADP-Glo™ Kinase Assay)

-

Active CDK2/Cyclin E1 enzyme

-

CDK substrate peptide

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

2. Procedure:

-

Prepare a reaction mixture containing the CDK2/Cyclin E1 enzyme and the substrate peptide in the provided kinase buffer.

-

Add varying concentrations of this compound or control vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow for IC50 Determination

Caption: General workflow for CDK2 inhibitor IC50 determination.

Conclusion

This compound is characterized as the inactive enantiomer of the CDK2 inhibitor (S)-PHA533533. The available cell-based data supports its significantly lower potency compared to its (S)-counterpart. The detailed experimental protocols provided herein offer robust methods for the further characterization of this compound and other potential CDK2 inhibitors. Understanding the stereospecificity of CDK2 inhibition is crucial for the rational design of potent and selective anticancer therapeutics. Further biochemical assays are warranted to precisely quantify the direct inhibitory activity of this compound against the CDK2/Cyclin E and CDK2/Cyclin A complexes.

Literature review of (R)-PHA533533 studies

An In-depth Technical Review of (R)-PHA533533 and its Enantiomer in the Context of Angelman Syndrome

Introduction

Angelman syndrome (AS) is a severe neurodevelopmental disorder resulting from the loss of function of the maternally inherited UBE3A gene.[1][2] In neurons, the paternal copy of UBE3A is typically silenced by a long non-coding antisense transcript (UBE3A-ATS).[1][2][3] This epigenetic silencing makes the maternal allele the primary source of UBE3A protein in the brain. A promising therapeutic strategy for AS involves reactivating the dormant, healthy paternal UBE3A allele to restore protein levels.[2][4]

Recent research has identified (S)-PHA533533 as a small molecule capable of "unsilencing" the paternal Ube3a gene in mouse models of Angelman syndrome.[1][4] Its enantiomer, this compound, has been consistently used in these studies as an inactive control, providing a critical baseline to demonstrate the specific activity of the (S)-form. This review synthesizes the available literature on PHA533533, focusing on the comparative data between its enantiomers to highlight the specific mechanism of action.

Pharmacological Profile: In Vitro Efficacy and Cytotoxicity

High-content screening of over 2,800 compounds from a Pfizer chemogenetic library led to the identification of (S)-PHA533533 as a potent unsilencer of paternal Ube3a.[4] In vitro studies using primary cortical neurons derived from Ube3a-YFP reporter mice have been crucial in quantifying the efficacy and cytotoxicity of PHA533533 enantiomers. The data consistently shows that while the (S)-enantiomer is active, the (R)-enantiomer is not.

| Compound | Potency (EC50) (μM) | Efficacy (E_MAX) (% Ube3a-YFP positive neurons) | Cytotoxicity (CC50) (μM) |

| (S)-PHA533533 | 0.33 ± 0.05 | 22.8 ± 1.1 | 4.3 ± 0.3 |

| This compound | N/A | N/A | 3.9 ± 0.4 |

| Topotecan (B1662842) | 0.11 ± 0.01 | 24.1 ± 0.6 | 0.3 ± 0.0 |

| Data sourced from studies on mouse primary neurons treated for 72 hours.[4][5] N/A indicates that the compound was inactive and did not produce a dose-response curve for efficacy. |

Mechanism of Action: Downregulation of the Ube3a Antisense Transcript

The primary mechanism by which (S)-PHA533533 reactivates paternal Ube3a is through the downregulation of the Ube3a-ATS.[1][3] This effect is specific to the (S)-enantiomer. Studies show that treatment with (S)-PHA533533 significantly reduces the levels of Ube3a-ATS and related transcripts (Snord115, Snord116), which is followed by a corresponding increase in paternal Ube3a mRNA and UBE3A protein. In contrast, this compound has no significant effect on these transcripts.[3]

Caption: Proposed mechanism of (S)-PHA533533 action.

Independence from Original CDK2/CDK5 and TOP1 Targets

PHA533533 was originally developed as a cyclin-dependent kinase 2 (CDK2) and CDK5 inhibitor.[2][6] However, its ability to unsilence Ube3a is independent of this activity. ASO-mediated knockdown of CDK2 or CDK5 in primary neurons did not prevent (S)-PHA533533 from reactivating paternal Ube3a. Furthermore, its mechanism is distinct from topoisomerase 1 (TOP1) inhibitors like topotecan. A TOP1 DNA relaxation assay confirmed that neither (S)- nor this compound inhibits TOP1 activity.[7]

In Vivo Efficacy in Angelman Syndrome Mouse Models

The therapeutic potential of (S)-PHA533533 has been demonstrated in vivo. A single peripheral administration of (S)-PHA533533 to an Angelman syndrome model mouse (Ube3am-/p+) induced significant and widespread expression of UBE3A protein across various brain regions, including the cortex, hippocampus, and cerebellum.[2][8]

| Treatment | Dosage | Route | Outcome |

| (S)-PHA533533 | 2 mg/kg | Intraperitoneal (i.p.) | Widespread neuronal UBE3A expression in the brain.[2][8] |

| Saline (Vehicle) | N/A | Intraperitoneal (i.p.) | No UBE3A expression detected in AS model mice.[8] |

Experimental Protocols

Primary Neuron Culture and High-Content Screening

This workflow was used to identify (S)-PHA533533 from a chemical library.

Caption: High-content screening workflow for Ube3a unsilencers.

-

Cell Culture : Primary cortical neurons were isolated from embryonic day 15.5 (E15.5) mice harboring a YFP tag on the paternal Ube3a allele.[4]

-

Treatment : Neurons were treated with library compounds (1 µM), (S)-/(R)-PHA533533 (1 µM), topotecan (0.3 µM), or DMSO (0.1% vehicle) for 72 hours.[3][4]

-

Immunofluorescence : After treatment, cells were fixed and immunolabeled. A GFP antibody was used to enhance the UBE3A-YFP signal, and DAPI was used to stain the nucleus.[4]

-

Analysis : Images were acquired using a high-content bioimager and analyzed with CellProfiler software to measure the percentage of YFP-positive neurons and the mean fluorescence intensity.[4]

Quantitative RT-PCR (qRT-PCR)

-

Objective : To measure the relative quantities of specific mRNA transcripts (Ube3a-ATS, Ube3a, Snord115, Snord116, Snrpn) in treated neurons.

-

Protocol :

-

Primary cortical neurons from AS model mice (Ube3am-/p+) were treated with the compounds for 72 hours at DIV7 (Day In Vitro 7).[3]

-

Total RNA was extracted from the neurons.

-

Reverse transcription was performed to synthesize cDNA.

-

Quantitative PCR was run using primers specific to the target transcripts.

-

Data were normalized to a housekeeping gene (Gapdh) to control for variations in RNA input.[3][8]

-

Western Blotting

-

Objective : To detect and quantify the amount of UBE3A protein in treated neurons.

-

Protocol :

-

Neurons were treated as described above.

-

Cells were lysed to extract total protein.

-

Protein concentrations were determined to ensure equal loading.

-

Proteins were separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane was incubated with a primary antibody specific for UBE3A, followed by a secondary antibody.

-

A loading control protein (e.g., β-ACTIN) was also probed to ensure equal protein loading across samples.[3]

-

Protein bands were visualized and quantified.

-

Conclusion and Future Directions

The findings position (S)-PHA533533 as a valuable lead compound for the development of a non-invasive, small-molecule therapy for Angelman syndrome.[4][9] Future work will likely focus on structure-activity relationship (SAR) studies to optimize the molecule's potency, safety, and pharmacokinetic properties, with the ultimate goal of developing a clinical candidate for treating this debilitating disorder.[9]

References

- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. angelmansyndromenews.com [angelmansyndromenews.com]

(R)-PHA533533: A Technical Examination of Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and validation process for the small molecule (R)-PHA533533. The focus of this document is to delineate the experimental methodologies and present the core findings that have defined the current understanding of this compound's biological activity, or lack thereof, in key therapeutic areas.

Introduction: Stereochemistry and Biological Activity

PHA533533 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-PHA533533 and this compound. In drug development, it is crucial to evaluate each enantiomer independently, as they can exhibit significantly different pharmacological and toxicological profiles. While its counterpart, (S)-PHA533533, has been identified as a promising agent for the treatment of Angelman syndrome, investigations into this compound have revealed a distinct lack of activity in this context.[1][2]

Initially, PHA533533 was developed as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK5, with potential applications in oncology.[3][4] However, recent research has shifted focus to the neurological effects of the (S)-enantiomer, which has been shown to unsilence the paternal copy of the UBE3A gene.[3][5] This guide will detail the experimental evidence that differentiates the biological activities of the (R) and (S) enantiomers, thereby clarifying the target profile of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies of this compound and its (S)-enantiomer. This data is essential for understanding the stereospecificity of the observed biological effects.

| Parameter | (S)-PHA533533 | This compound | Topotecan (Control) | Reference |

| Paternal Ube3a-YFP Unsilencing | ||||

| EC50 (µM) | 0.03 ± 0.00 | Not Active | 0.03 ± 0.01 | [2] |

| EMAX (% of Topotecan) | 125.67 ± 11.19 | Not Active | 100 | [2] |

| Cytotoxicity | ||||

| CC50 (µM) | 2.15 ± 0.21 | > 10 | 0.27 ± 0.03 | [2] |

| Ube3a-ATS Expression | Significant Decrease | No Significant Change | Significant Decrease | [6] |

| UBE3A Protein Expression | Significant Increase | No Significant Change | Significant Increase | [6] |

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the research conducted on PHA533533.

Caption: Paternal UBE3A gene silencing by the antisense transcript.

References

- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. angelmansyndromenews.com [angelmansyndromenews.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (R)-PHA533533 Solubility and Preparation for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PHA533533 and its enantiomer, (S)-PHA533533, are small molecules that have been investigated for their potential therapeutic applications. Notably, the (S)-enantiomer has been identified as a novel unsilencer of the paternal UBE3A gene, which holds promise for the treatment of Angelman syndrome.[1][2][3][4] This is achieved by downregulating the long non-coding antisense transcript, UBE3A-ATS, leading to increased paternal UBE3A protein expression.[1][3][4] It is crucial to note that the (R)-enantiomer, this compound, demonstrates a significant loss of this biological activity.[3] While initially developed as a cyclin-dependent kinase 2 (CDK2) and CDK5 inhibitor, the unsilencing effect of (S)-PHA533533 appears to be independent of this mechanism.[3][5]

These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, with the understanding that its biological activity in the context of UBE3A unsilencing is significantly lower than that of the (S)-enantiomer.

Data Presentation

Solubility of PHA533533

| Solvent | Concentration | Remarks |

| Aqueous Solution | >200 μM | (S)-PHA533533 exhibits good aqueous solubility.[3] |

| DMSO | 100 mg/mL (295.51 mM) | Ultrasonic assistance may be needed. It is recommended to use newly opened DMSO as it is hygroscopic.[6] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (7.39 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (7.39 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[6] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (7.39 mM) | 10% DMSO, 90% Corn Oil.[6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Under sterile conditions (e.g., in a laminar flow hood), transfer the powder to a sterile vial.

-

Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO).

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[6]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[6]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound DMSO stock solution into a working solution for treating cells in culture.

Materials:

-

This compound stock solution (from Protocol 1)

-

Sterile, pre-warmed cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired working concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity. A final DMSO concentration of 0.1% or lower is generally recommended. However, some cell lines can tolerate up to 0.5%. It is advisable to perform a DMSO toxicity control experiment for your specific cell line.

-

-

For example, to prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%.

-

Add the final working solution to your cell culture plates. Ensure even distribution by gently swirling the plates.

-

Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your experiments.

Visualizations

Experimental Workflow: Preparation of this compound for Cell Culture

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: Proposed Mechanism of (S)-PHA533533 in Unsilencing Paternal UBE3A

Note: This diagram illustrates the mechanism of the biologically active (S)-enantiomer. This compound is largely inactive in this pathway.

Caption: Proposed mechanism of paternal UBE3A unsilencing.

References

- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for (R)-PHA533533 in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PHA533533 is the inactive enantiomer of (S)-PHA533533, a small molecule identified for its ability to unsilence the paternal allele of the Ube3a gene in neurons. In the context of neurodevelopmental disorders like Angelman Syndrome (AS), where the maternal copy of UBE3A is lost or mutated, reactivation of the epigenetically silenced paternal allele is a promising therapeutic strategy. While (S)-PHA533533 actively increases UBE3A protein levels, this compound serves as a crucial negative control in experiments to ensure that the observed effects are specific to the S-enantiomer. These notes provide a detailed protocol for utilizing this compound in primary neuron cultures to validate the specificity of active compounds targeting paternal Ube3a expression.

Mechanism of Action

In mature neurons, the paternal copy of the Ube3a gene is silenced by a long non-coding RNA called the Ube3a antisense transcript (Ube3a-ATS)[1][2]. The active compound, (S)-PHA533533, has been shown to downregulate Ube3a-ATS, which subsequently leads to the expression of UBE3A protein from the paternal allele[1][2][3]. Conversely, this compound is considered the inactive enantiomer and does not significantly affect the levels of Ube3a-ATS or induce paternal UBE3A expression at comparable concentrations[2][4][5]. Its primary use in a research setting is to demonstrate the stereospecificity of the active compound's effects. The mechanism of (S)-PHA533533 is independent of topoisomerase 1 (TOP1), CDK2, and CDK5 inhibition[6][7].

Data Presentation: In Vitro Pharmacology

The following table summarizes the typical concentrations and observed effects for this compound and related compounds in primary mouse neuron cultures.

| Compound | Concentration | Treatment Duration | Observed Effect on Paternal Ube3a Expression | Reference |

| This compound | 1 µM | 72 hours | Inactive / No significant unsilencing | [4][5] |

| (S)-PHA533533 | 1 µM | 72 hours | Active / Potent unsilencing | [4][5][8] |

| Topotecan (Positive Control) | 0.3 µM | 72 hours | Active / Unsilencing | [3][4] |

| DMSO (Vehicle Control) | 0.1% | 72 hours | No effect / Baseline paternal Ube3a expression | [4][5] |

Experimental Protocols

Protocol 1: Primary Neuron Culture